molecular formula C11H19NO3 B2704206 N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide CAS No. 2199548-38-2

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide

Cat. No.: B2704206
CAS No.: 2199548-38-2
M. Wt: 213.277
InChI Key: PWGJQYJSZUEOEI-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a hydroxy group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The hydroxy group can be introduced through selective oxidation reactions, while the oxane ring is formed via cyclization reactions involving appropriate diols or epoxides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group and oxane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclopentyl)-N-methyloxane-4-carboxamide
  • N-(2-hydroxycyclohexyl)-N-methyloxane-4-carboxamide

Uniqueness

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopentyl and cyclohexyl analogs

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-12(9-2-3-10(9)13)11(14)8-4-6-15-7-5-8/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJQYJSZUEOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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